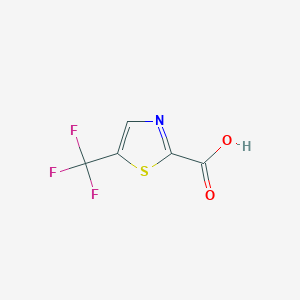

5-(Trifluoromethyl)thiazole-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2S/c6-5(7,8)2-1-9-3(12-2)4(10)11/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIWYCUGQVJEFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-(Trifluoromethyl)thiazole-2-carboxylic acid chemical properties

[1]

Executive Summary

5-(Trifluoromethyl)thiazole-2-carboxylic acid (CAS: 1246006-74-5) is a high-value scaffold in drug discovery, prized for its ability to modulate lipophilicity and metabolic stability. The trifluoromethyl (

Physicochemical Profile

The introduction of a strong electron-withdrawing group (

Key Data Table

| Property | Value / Description | Note |

| CAS Number | 1246006-74-5 | Distinct from the 4-CF3 isomer (CAS 344-72-9). |

| Molecular Formula | ||

| Molecular Weight | 197.14 g/mol | |

| Acidity (pKa) | ~1.8 – 2.2 (Predicted) | significantly more acidic than thiazole-2-COOH (~2.95) due to inductive effect of |

| LogP | ~2.1 | Enhanced lipophilicity vs. parent acid (LogP ~0.5). |

| Decarboxylation | > 50°C | CRITICAL: Rapid decomposition in solution above 60°C. |

| Storage | -20°C, Inert Atmosphere | Hygroscopic and prone to autocatalytic decomposition. |

Expert Insight: The Electronic "Push-Pull" Instability

The stability of thiazole-2-carboxylic acids is governed by the ability of the heteroatom (sulfur/nitrogen) to stabilize the negative charge that develops at C2 upon loss of

-

Mechanism: The electron-withdrawing

group at C5 depletes electron density from the ring. While this normally stabilizes anions, in the context of decarboxylation, it makes the C2 position highly electrophilic, facilitating the initial loss of the carboxylate proton and subsequent extrusion of -

Consequence: Reactions must be performed under strictly controlled temperatures (typically < 0°C for activation steps) to prevent the "loss" of the carboxyl group.

Synthesis & Production

Direct oxidation of 2-methyl-5-(trifluoromethyl)thiazole is possible but often results in low yields due to decarboxylation during the harsh oxidative workup. The preferred "Expert" route utilizes Lithium-Halogen Exchange , which proceeds at low temperatures, preserving the carboxylate integrity.

Validated Synthetic Protocol

Precursor: 2-Bromo-5-(trifluoromethyl)thiazole (CAS 1209458-80-9).

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Add 2-Bromo-5-(trifluoromethyl)thiazole (1.0 eq) and anhydrous THF (

). -

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Ensure internal temperature equilibrates.

-

Lithiation: Dropwise add n-Butyllithium (1.1 eq, 2.5M in hexanes) over 20 minutes.

-

Checkpoint: Maintain internal temp < -70°C. Stir for 30 minutes. The solution typically turns deep yellow/orange, indicating the formation of the 2-lithio species.

-

-

Carboxylation: Bubble excess anhydrous

gas (dried through a-

Observation: The color typically fades as the electrophile is quenched.

-

-

Quench & Workup: Allow to warm to 0°C (Do NOT heat to RT yet). Quench with 1N HCl to pH 2. Extract immediately with EtOAc.

-

Purification: Crystallization from cold Hexane/EtOAc is preferred over column chromatography to avoid silica-induced decarboxylation.

Synthetic Workflow Diagram

Figure 1: Synthetic pathway prioritizing low-temperature handling to prevent degradation.

Reactivity & Handling (Self-Validating Systems)

When using this acid in amide coupling (e.g., for drug synthesis), standard protocols (EDC/HOBt at RT) often fail due to decarboxylation.

The "Cold-Activation" Coupling Protocol

To ensure the integrity of the reaction, use this modified HATU protocol:

-

Activation: Dissolve acid (1.0 eq) in DMF at 0°C . Add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Validation: Monitor by TLC/LCMS immediately. If the acid spot disappears before amine addition, decarboxylation has occurred (check temperature).

-

-

Coupling: Add the amine (1.1 eq) at 0°C.

-

Progression: Allow to warm to only 10°C or RT slowly over 4 hours. Do not heat.

Decarboxylation Mechanism

Understanding the failure mode is critical for troubleshooting. The diagram below illustrates the pathway that must be suppressed.

Figure 2: Thermal decomposition pathway. The reaction is driven by the entropy of

Medicinal Chemistry Applications

The 5-(trifluoromethyl)thiazole-2-carboxylic acid scaffold is often employed as a bioisostere for benzoic acid or other heteroaromatic acids.

-

Lipophilicity Modulation: The

group increases the LogP, improving membrane permeability for polar drug candidates. -

Metabolic Blocking: The C5 position of thiazoles is metabolically vulnerable to oxidation. Substitution with

blocks this "soft spot," extending the half-life ( -

Decarboxylative Cross-Coupling: Recently, the instability of this acid has been turned into a feature. Using Ag/Cu catalysis, the carboxyl group can be used as a "leaving group" to form C-C bonds (e.g., biaryls) via a radical mechanism, avoiding the need for halogenated precursors.

References

-

Synthesis of Thiazole-2-carboxylates

- Title: A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates (and general thiazole acid properties).

- Source: ResearchG

-

URL:

-

Decarboxylative Trifluoromethylation & Stability

- Title: Decarboxylative Trifluoromethylation of Aliph

- Source: Princeton University (Macmillan Group).

-

URL:

-

General Properties of Thiazole-2-carboxylic Acid

-

2-Bromo-5-(trifluoromethyl)

-

Title: 2-Bromo-5-(trifluoromethyl)thiazole | 1209458-80-9.

-

Source: Sigma-Aldrich.[1]

-

URL:

-

Technical Whitepaper: Strategic Utilization of 5-(Trifluoromethyl)thiazole-2-carboxylic acid in Medicinal Chemistry

CAS Number: 1246006-74-5

Formula: C

Executive Summary & Molecular Profile

5-(Trifluoromethyl)thiazole-2-carboxylic acid is a high-value heterocyclic building block used primarily in the optimization of lead compounds for oncology and infectious disease indications. Its structural utility lies in the combination of two distinct functionalities:

-

The 2-Carboxylic Acid Handle: A vector for amide coupling, enabling the attachment of the thiazole core to peptidomimetics or scaffold backbones.

-

The 5-Trifluoromethyl (

) Group: A metabolic blocker that modulates lipophilicity (

However, this molecule presents a critical stability challenge . Like many azole-2-carboxylic acids, it is prone to spontaneous thermal decarboxylation. This guide outlines the specific handling protocols required to utilize this "warhead" effectively without degrading the starting material.

Physicochemical Profile

| Property | Value | Clinical Relevance |

| Molecular Weight | 197.14 g/mol | Fragment-based drug design (FBDD) compliant. |

| Calculated LogP | ~1.8 - 2.1 | Enhanced membrane permeability vs. non-fluorinated analog. |

| pKa (Acid) | ~2.5 - 3.0 | Stronger acid than benzoic acid; exists as carboxylate at physiological pH. |

| Stability | Low (Thermal) | Prone to decarboxylation >25°C or in acidic media. |

| H-Bond Donors/Acceptors | 1 / 4 | Balanced for oral bioavailability (Lipinski compliant). |

The Stability Paradox: Decarboxylation Mechanics

Researchers often encounter low yields not due to failed coupling chemistry, but due to the "invisible" loss of the carboxylic acid moiety during activation.

Mechanism of Failure:

Thiazole-2-carboxylic acids are unstable because the zwitterionic intermediate (or the resulting carbanion at C2) is stabilized by the adjacent sulfur and nitrogen atoms. The electron-withdrawing nature of the 5-

Visualizing the Pathway: The following diagram illustrates the kinetic competition between the desired coupling and the fatal decarboxylation event.

Caption: Kinetic competition between amide coupling and thermal decarboxylation. The "One-Pot" route via the salt avoids the unstable free acid isolation.

Synthetic Protocols

To ensure scientific integrity and reproducibility, we recommend avoiding the isolation of the free acid whenever possible. The following protocols are designed to maximize yield by mitigating decarboxylation.

Protocol A: Safe Hydrolysis (If isolation is required)

Use this only if you must characterize the free acid. Store at -20°C immediately.

-

Dissolution: Dissolve Ethyl 5-(trifluoromethyl)thiazole-2-carboxylate (1.0 eq) in THF:Water (3:1). Cool the solution to 0°C in an ice bath.

-

Saponification: Add LiOH.H

O (1.2 eq) portion-wise. Monitor by TLC/LCMS. Note: Do not heat. -

Neutralization: Once the ester is consumed (~1-2 h), carefully acidify with 1N HCl to pH 3–4 while maintaining the temperature below 5°C .

-

Extraction: Rapidly extract with cold Ethyl Acetate. Dry over Na

SO -

Concentration: Evaporate solvent in vacuo without a water bath (or bath < 20°C).

-

Storage: Store the resulting solid under Argon at -20°C. Do not leave on the benchtop.

Protocol B: The "One-Pot" Activation (Recommended)

This self-validating system bypasses the instability of the free acid by activating the lithium carboxylate directly.

-

Hydrolysis: Perform saponification as in Protocol A (THF/Water, LiOH, 0°C).

-

Salt Formation: Instead of acidifying, concentrate the mixture to dryness (or azeotrope with toluene) to obtain the crude Lithium 5-(trifluoromethyl)thiazole-2-carboxylate.

-

Activation: Suspend the lithium salt in dry DMF at 0°C.

-

Coupling: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes to form the activated ester.

-

Amidation: Add the amine partner (1.0 eq). Allow the reaction to warm to Room Temperature slowly over 4 hours.

-

Why this works: The lithium salt is significantly more thermally stable than the protonated free acid. Activating the salt directly prevents the formation of the unstable protonated species in bulk.

Applications in Drug Design

The 5-trifluoromethylthiazole moiety is a powerful bioisostere.

-

Metabolic Shielding: The C-F bond strength (approx. 116 kcal/mol) renders the 5-position impervious to CYP450 oxidation, a common clearance pathway for thiazoles.

-

Electronic Tuning: The

group is strongly electron-withdrawing (

Structure-Activity Relationship (SAR) Logic:

Caption: Functional dissection of the scaffold showing the distinct roles of the trifluoromethyl and carboxylate regions.

References

-

PubChem Compound Summary. (2025). 5-(Trifluoromethyl)thiazole-2-carboxylic acid.[1] National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2025). Product Specification: 4-(Trifluoromethyl)thiazole-5-carboxylic acid (Analogous handling). Merck KGaA. Link

- Barton, D. H. R., et al. (1991). The decarboxylation of heteroaromatic acids. Tetrahedron. (Foundational mechanism on thiazole instability).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Synblock. (2025).[2] Safety Data Sheet: CAS 1246006-74-5. Link

Sources

Trifluoromethylated Thiazole Derivatives: A Technical Guide to Biological Activity and Synthesis

Executive Summary

The thiazole scaffold is a cornerstone of medicinal chemistry, present in essential therapeutics like ritonavir and dasatinib.[1] However, the strategic incorporation of a trifluoromethyl (

The Fluorine Effect: Mechanistic Advantages

The introduction of a

-

Bioisosterism & Sterics: The

group is bioisosteric to an isopropyl group but possesses inverted electronic properties. Its volume ( -

Lipophilicity (

): The high electronegativity of fluorine lowers the basicity of the thiazole nitrogen, while the hydrophobic nature of the -

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidation, prolonging the half-life (

) of the drug candidate in vivo.

Therapeutic Applications & Quantitative Data

Antimicrobial Activity

Trifluoromethylated thiazoles exhibit broad-spectrum activity, particularly against multidrug-resistant (MDR) strains. The primary mechanism involves the inhibition of DNA Gyrase (subunit B) , disrupting bacterial replication.

Key Findings:

Derivatives bearing a

Table 1: Comparative Antimicrobial Activity (MIC in

| Compound ID | Structure Description | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Ref |

| 7i | 1-(3,5-bis( | 3.9 | 7.8 | 3.9 | [1] |

| 11h | 1-(4- | 1.95 | 3.9 | 7.8 | [1] |

| Ref | Ciprofloxacin / Fluconazole | 0.5 | 0.25 | 1.0 | -- |

Anticancer Activity

In oncology, these derivatives function primarily as tubulin polymerization inhibitors and inducers of mitochondrial apoptosis . The

Table 2: Antiproliferative Activity (

| Compound ID | Cell Line | Tissue Origin | Fold Improvement | Ref | ||

| 2g | MCF-7 | Breast | 2.63 | 19.72 | 7.5x | [2] |

| 4b | A-549 | Lung | 12.4 | >50 | >4x | [3] |

| 4b | HCT-8 | Colon | 8.1 | 35.2 | 4.3x | [3] |

Structure-Activity Relationship (SAR)[4][5][6]

The biological efficacy of these derivatives is strictly governed by the positioning of the fluorinated motif.

-

C4-Position of Thiazole: Introducing a

group directly at C4 (via ethyl trifluoroacetoacetate precursors) generally increases potency against cancer cell lines due to electronic withdrawal affecting the thiazole nitrogen's H-bond acceptor capability. -

Phenyl Ring Substitution:

-

Para-

: Optimal for antimicrobial activity (See Compound 11h). -

Meta-

: Often favored for kinase inhibition selectivity. -

Bis-

(3,5-position): dramatically increases lipophilicity but can lead to solubility issues in aqueous media.

-

-

Linker Chemistry: Thiourea (-NH-CS-NH-) linkers between the thiazole and the aryl group provide necessary flexibility and H-bond donors for active site interaction.

Visualizations: Synthesis & Mechanism[7][8][9]

Synthesis Workflow

The Hantzsch Thiazole Synthesis remains the most robust method for generating these scaffolds. The following workflow illustrates the synthesis of a 4-trifluoromethyl-2-aminothiazole derivative.

Figure 1: Hantzsch synthesis pathway for generating the core 4-trifluoromethylthiazole scaffold.

Mechanism of Action (Dual Pathway)

The following diagram details how these derivatives trigger cell death in both bacterial and cancer cells.

Figure 2: Dual mechanistic pathways: DNA Gyrase inhibition (bacteria) and Tubulin destabilization (cancer).

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)-2-aminothiazole

This protocol yields the core scaffold used for further derivatization (e.g., into thioureas or amides).

Reagents:

-

Thiourea (1.0 eq)

-

3-Bromo-1,1,1-trifluoroacetone (1.0 eq)

-

Ethanol (Absolute)

-

Sodium bicarbonate (

)

Procedure:

-

Dissolution: Dissolve 10 mmol of thiourea in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 10 mmol of 3-bromo-1,1,1-trifluoroacetone dropwise at room temperature. Note: Reaction is exothermic.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1). -

Isolation: Cool the reaction mixture to room temperature. The hydrobromide salt may precipitate.

-

Neutralization: Pour the mixture into 50 mL of ice-water. Neutralize with saturated aqueous

until pH -

Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol/water to obtain the pure product.

MTT Assay for Anticancer Evaluation

This standard validation protocol measures metabolic activity as an indicator of cell viability.

Materials:

-

Cell lines: A549, MCF-7, or HCT-116.[3]

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.

-

Solvent: DMSO.[4]

Workflow:

-

Seeding: Seed cells in 96-well plates (

cells/well) and incubate for 24h at -

Treatment: Treat cells with the trifluoromethylated thiazole derivative at graded concentrations (e.g., 0.1, 1, 10, 50, 100

). Include DMSO control. -

Incubation: Incubate for 48 hours.

-

Staining: Add 20

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove supernatant and add 100

DMSO to dissolve formazan crystals. -

Measurement: Measure absorbance at 570 nm. Calculate

using non-linear regression analysis.

References

-

Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI Molecules. [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Advances. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. [Link][5][6]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles. Pharmaceutics. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. The synthesis of coumarin thiazoles containing a trifluoromethyl group and their antifungal activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Technical Guide: 5-(Trifluoromethyl)thiazole-2-carboxylic Acid

[1]

Part 1: Executive Summary & Chemical Identity

5-(Trifluoromethyl)thiazole-2-carboxylic acid (CAS: 1246006-74-5 ) is a specialized fluorinated heterocyclic building block used primarily in medicinal chemistry.[1] It serves as a critical bioisostere for benzoic acid and non-fluorinated thiazole carboxylic acids, offering enhanced metabolic stability and lipophilicity due to the trifluoromethyl (

Unlike its regioisomer, 4-(trifluoromethyl)thiazole-2-carboxylic acid—which is easily accessible via Hantzsch condensation of ethyl trifluoroacetoacetate—the 5-trifluoromethyl isomer represents a synthetic challenge.[1] Its "discovery" is less about a single serendipitous event and more about the evolution of late-stage trifluoromethylation methodologies that allowed chemists to access the electron-rich 5-position of the thiazole ring.[1]

Key Physicochemical Properties

| Property | Value | Relevance |

| Formula | Core scaffold | |

| MW | 197.14 g/mol | Fragment-based drug design compliant |

| ClogP | ~1.8 - 2.1 | Increased membrane permeability vs. non-fluorinated analog |

| pKa | ~3.0 - 3.5 | Stronger acid than benzoic acid (pKa 4.[1][2]2) due to electron-withdrawing |

| H-Bond Donors | 1 (COOH) | Amide coupling handle |

| Metabolic Stability | High |

Part 2: History and Evolution of Synthesis[1]

The history of this molecule tracks with the broader timeline of organofluorine chemistry .

The "Easy" Isomer Era (1950s–1990s)

Early thiazole chemistry was dominated by the Hantzsch synthesis. Condensing thioamides with

The Direct Functionalization Era (2000s–Present)

The "discovery" of scalable routes to the 5-isomer emerged with the development of radical trifluoromethylation reagents (e.g., Langlois reagent, Togni's reagent) and improved halogen-metal exchange protocols.[1] The specific carboxylic acid derivative (CAS 1246006-74-5) appeared in patent literature and chemical catalogs around 2010 , coinciding with the industry's shift toward "Magic Methyl" (trifluoromethyl) effects to improve drug potency and half-life.[1]

Part 3: Technical Synthesis & Methodologies[3]

The synthesis of 5-(trifluoromethyl)thiazole-2-carboxylic acid is non-trivial.[1] The most reliable, high-purity route for research scale involves Halogen-Metal Exchange of a brominated precursor.[1]

Core Synthetic Pathway (The "Self-Validating" Route)[1]

This protocol relies on the commercially available or synthesized 2-bromo-5-(trifluoromethyl)thiazole .[1] This precursor is superior to starting with the ester because it avoids competitive nucleophilic attacks on the ester during functionalization.[1]

Step 1: Synthesis of Precursor (2-Bromo-5-(trifluoromethyl)thiazole)[1][2]

-

Starting Material: 2-Amino-5-(trifluoromethyl)thiazole.[1][3]

-

Reaction: Sandmeyer Reaction.

-

Mechanism: Diazotization of the amine with sodium nitrite (

) in hydrobromic acid ( -

Why this works: The

group at C5 is electron-withdrawing, destabilizing the diazonium intermediate, so strict temperature control (

Step 2: Carboxylation (The Critical Step)[1]

-

Reagents: n-Butyllithium (

), Dry -

Mechanism: Lithium-Halogen exchange is faster than deprotonation or nucleophilic addition at these temperatures.[1] The resulting 2-lithio-5-(trifluoromethyl)thiazole species is a hard nucleophile that attacks

.[1]

Detailed Experimental Protocol: Carboxylation

Safety Note:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

-

Solvation: Dissolve 2-bromo-5-(trifluoromethyl)thiazole (1.0 eq, e.g., 2.32 g, 10 mmol) in anhydrous THF (20 mL).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Lithiation: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes) over 10 minutes.

-

Observation: The solution may turn yellow/orange, indicating the formation of the lithiated species.[1]

-

Critical Control: Stir for exactly 30 minutes at -78°C. Longer times may lead to degradation or scrambling.

-

-

Quenching:

-

Method A (Gas): Bubble dry

gas (passed through a -

Method B (Solid): Add crushed dry ice (excess) directly to the reaction mixture (ensure dry ice is solvent-free).[1]

-

-

Workup:

-

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography (

gradient) if necessary.

Part 4: Visualization of the Synthetic Logic

The following diagram illustrates the synthetic flow, highlighting the divergence between the "Easy" 4-isomer and the "Target" 5-isomer.

Caption: Synthetic divergence showing the specific pathway required to access the 5-trifluoromethyl isomer via halogen-metal exchange, contrasting with the classical Hantzsch route for the 4-isomer.[1]

Part 5: Applications in Drug Discovery[5]

The 5-(trifluoromethyl)thiazole-2-carboxylic acid moiety is highly valued for its ability to modulate the physicochemical properties of a drug candidate.[1]

Bioisosterism

It serves as a bioisostere for:

-

Benzoic Acid: The thiazole ring mimics the phenyl ring's geometry but introduces a heteroatom dipole.

-

Thiophene-2-carboxylic acid: Similar sterics but different electronics.[1]

Kinase Inhibition

In kinase inhibitors, the carboxylic acid is often converted to an amide.[1] The 5-

Metabolic Blocking

The C5 position of thiazoles is electronically enriched and prone to metabolic oxidation (P450-mediated).[1] Substitution with

Part 6: References

-

Synthesis of Thiazole-2- and Thiazole-5-carboxylic Acids.

-

5-(Trifluoromethyl)thiazole-2-carboxylic acid (CAS 1246006-74-5) Product Data.

-

Source: Synblock Chemical Library

-

Context: Confirms chemical identity and commercial availability of the specific isomer.

-

URL:[1]

-

-

Recent Advances in Trifluoromethylation Reactions.

-

2-Bromo-5-(trifluoromethyl)thiazole (Precursor) Data.

5-(Trifluoromethyl)thiazole-2-carboxylic acid: A Keystone Building Block for Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, the strategic incorporation of fluorine-containing motifs is a proven strategy for optimizing the pharmacological profiles of bioactive molecules. The trifluoromethyl group (CF3), in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties, often leading to improved binding affinity and bioavailability.[1][2] When appended to a heterocyclic scaffold such as thiazole, the resulting building block, 5-(trifluoromethyl)thiazole-2-carboxylic acid, emerges as a powerful and versatile tool for the synthesis of novel chemical entities with therapeutic potential.

This technical guide provides a comprehensive overview of 5-(trifluoromethyl)thiazole-2-carboxylic acid, detailing its synthesis, chemical properties, and diverse applications as a building block. We will explore its utility in the construction of complex molecules, with a particular focus on amide bond formation, a cornerstone reaction in drug discovery.[3] Through an examination of reaction mechanisms, detailed protocols, and illustrative case studies, this document aims to equip researchers with the knowledge to effectively leverage this valuable synthetic intermediate.

Physicochemical Properties and Reactivity Profile

5-(Trifluoromethyl)thiazole-2-carboxylic acid (C5H2F3NO2S) is a solid with a molecular weight of 197.14 g/mol . The molecule's reactivity is dictated by the interplay of the electron-withdrawing trifluoromethyl group and the thiazole ring, which influences the acidity of the carboxylic acid and the susceptibility of the ring to nucleophilic or electrophilic attack. The trifluoromethyl group significantly increases the lipophilicity and metabolic stability of molecules into which it is incorporated.[2]

| Property | Value | Source |

| Molecular Formula | C5H2F3NO2S | Synblock |

| Molecular Weight | 197.14 g/mol | Synblock |

| CAS Number | 1246006-74-5 | Synblock |

The strong electron-withdrawing nature of the CF3 group at the 5-position enhances the acidity of the carboxylic acid at the 2-position, facilitating its activation for subsequent coupling reactions. This electronic effect is a key consideration in designing synthetic strategies, particularly for amide bond formation with poorly nucleophilic or sterically hindered amines.

Synthesis of 5-(Trifluoromethyl)thiazole-2-carboxylic acid and its Precursors

While the direct synthesis of 5-(trifluoromethyl)thiazole-2-carboxylic acid is not extensively detailed in readily available literature, related structures provide insight into viable synthetic routes. A common approach involves the construction of the trifluoromethylated thiazole ring followed by functional group manipulation to install the carboxylic acid.

For instance, the synthesis of the related 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid, a key intermediate for the fungicide thifluzamide, proceeds from ethyl trifluoroacetoacetate.[4] This highlights a general strategy of utilizing commercially available trifluoromethylated starting materials.

A plausible synthetic pathway to the title compound could involve the Hantzsch thiazole synthesis, a classic method for constructing the thiazole core.

Caption: Plausible synthetic route to 5-(trifluoromethyl)thiazole-2-carboxylic acid.

Core Application: Amide Bond Formation

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[3] 5-(Trifluoromethyl)thiazole-2-carboxylic acid serves as an excellent substrate for this transformation, enabling its incorporation into a wide array of molecular scaffolds.

General Considerations for Amide Coupling

The success of an amide coupling reaction hinges on the activation of the carboxylic acid. A variety of coupling reagents have been developed for this purpose, each with its own advantages and limitations. For a substrate like 5-(trifluoromethyl)thiazole-2-carboxylic acid, where the carboxylic acid is attached to an electron-deficient heterocyclic ring, standard coupling conditions are often effective.

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), often in the presence of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and minimize racemization.[5]

Caption: General workflow for amide bond formation.

Standard Protocol for EDC/HOBt Mediated Amide Coupling

This protocol provides a reliable method for coupling 5-(trifluoromethyl)thiazole-2-carboxylic acid with a primary or secondary amine.

Materials:

-

5-(Trifluoromethyl)thiazole-2-carboxylic acid

-

Amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-(trifluoromethyl)thiazole-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM, add EDC (1.2 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Add the amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

-

Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.

Rationale and Self-Validation:

-

Pre-activation: The initial stirring of the carboxylic acid with EDC and HOBt forms a highly reactive HOBt ester, which is less prone to side reactions than the O-acylisourea intermediate.[5]

-

Base: DIPEA is used to neutralize the hydrochloride salt of EDC and any acidic byproducts, ensuring the amine remains nucleophilic.

-

Workup: The aqueous washes remove unreacted reagents and water-soluble byproducts.

-

Purification: Column chromatography ensures the isolation of the pure amide product. The structure and purity of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Addressing Challenges: Coupling with Electron-Deficient or Sterically Hindered Amines

Coupling 5-(trifluoromethyl)thiazole-2-carboxylic acid with electron-deficient or sterically hindered amines can be challenging and may require more forcing conditions or alternative coupling reagents.[6]

Alternative Reagents and Strategies:

| Reagent/Method | Rationale |

| HATU/DIPEA | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that often succeeds where carbodiimides fail. |

| Acyl Fluoride Formation | Conversion of the carboxylic acid to the corresponding acyl fluoride, for example using tetramethylfluoroformamidinium hexafluorophosphate (TFFH), can provide a more reactive intermediate for coupling with challenging amines.[7] |

| Microwave Irradiation | In some cases, microwave-assisted synthesis can accelerate the reaction and improve yields for sluggish couplings. |

Applications in Drug Discovery and Medicinal Chemistry

The 5-(trifluoromethyl)thiazole-2-carboxamide moiety is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The trifluoromethyl group can act as a bioisostere for other groups, such as a nitro group, potentially improving the pharmacokinetic profile of a drug candidate.[7]

Case Study: Development of Anti-HIV Agents

Research into novel anti-HIV agents has demonstrated the utility of the 2-trifluoromethylthiazole-5-carboxamide scaffold.[7] In an effort to develop non-cytotoxic analogues of a stilbene-based HIV replication inhibitor, researchers replaced the central double bond with an amide linkage. This led to the synthesis of a library of carboxamides, including those derived from a trifluoromethyl-substituted thiazole carboxylic acid.

One of the lead compounds, 29 (GPS491) , incorporating a 2-trifluoromethylthiazole-5-carboxamide core, exhibited potent anti-HIV activity with an EC50 of 0.47 µM and a favorable therapeutic index.[7] This compound was found to suppress the expression of the HIV-1 structural protein Gag and alter HIV-1 RNA processing, demonstrating a mechanism of action similar to the original stilbene hit.[7]

This case study underscores the power of 5-(trifluoromethyl)thiazole-2-carboxylic acid and its isomers as building blocks for generating novel drug candidates with improved pharmacological properties.

Broader Therapeutic Potential

The thiazole ring itself is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[8][9] The incorporation of a trifluoromethyl group into the thiazole scaffold can further enhance these activities. For example, novel 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity.[10]

Conclusion

5-(Trifluoromethyl)thiazole-2-carboxylic acid is a highly valuable and versatile building block in modern organic synthesis and drug discovery. Its unique combination of a reactive carboxylic acid function, a biologically relevant thiazole core, and the advantageous properties imparted by the trifluoromethyl group makes it an attractive starting material for the synthesis of complex and biologically active molecules. The ability to readily form amide bonds under standard conditions, coupled with the availability of more specialized protocols for challenging substrates, ensures its broad applicability. As the demand for novel therapeutics with optimized pharmacological profiles continues to grow, the strategic use of well-designed building blocks like 5-(trifluoromethyl)thiazole-2-carboxylic acid will remain a cornerstone of successful drug development programs.

References

-

ResearchGate. (n.d.). Examples of drug candidates with 5-(trifluoromethyl)-2-thiazolamine moiety. Retrieved from [Link]

-

Nowaczyk, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature. RSC Publishing. Retrieved from [Link]

- Google Patents. (n.d.). CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.

-

Freeman, G. A., et al. (2021). 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing. PMC. Retrieved from [Link]

-

Rout, M., et al. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). PMC. Retrieved from [Link]

-

Kumar, P., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from [Link]

-

Aribo Biotechnology. (n.d.). 1286734-84-6 Name: 5-Thiazolecarboxylic acid, 2-(trifluoromethyl)-. Retrieved from [Link]

-

ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:1260665-07-3 | 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid. Retrieved from [Link]

-

Marques, F. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

-

Dong, W.-L., et al. (2025). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]

Sources

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. hepatochem.com [hepatochem.com]

- 4. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Amide Coupling Reactions with 5-(Trifluoromethyl)thiazole-2-carboxylic acid

Introduction: The Strategic Importance of the 5-(CF₃)-Thiazole-2-Carboxamide Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] When integrated into a heterocyclic system like thiazole—a privileged scaffold in medicinal chemistry—the resulting building block, 5-(Trifluoromethyl)thiazole-2-carboxylic acid, offers a unique entry point to a rich chemical space of high-value pharmaceutical intermediates.

This guide provides a detailed technical overview and actionable protocols for the effective use of 5-(Trifluoromethyl)thiazole-2-carboxylic acid in amide coupling reactions. We will delve into the inherent chemical challenges posed by this electron-deficient substrate and present robust, field-proven methodologies to overcome them, enabling researchers to reliably synthesize target amide derivatives.

Technical Deep Dive: The Challenge of Coupling an Electron-Deficient Heteroaromatic Acid

The successful formation of an amide bond hinges on the activation of the carboxylic acid to create a highly electrophilic species that is susceptible to nucleophilic attack by an amine.[4] However, the chemical structure of 5-(Trifluoromethyl)thiazole-2-carboxylic acid presents a distinct challenge.

The molecule's reactivity is dominated by the powerful inductive electron-withdrawing effect of the C5-trifluoromethyl group, compounded by the inherent electron-deficient nature of the thiazole ring. This electronic environment leads to two primary obstacles:

-

Reduced Carboxylate Nucleophilicity: The electron-withdrawing groups decrease the electron density on the carboxylate anion, making its initial attack on the coupling reagent (e.g., a carbodiimide or uronium salt) slower and less efficient.

-

Deactivation of the Activated Intermediate: Once the active ester (e.g., an O-acylisourea or OAt-ester) is formed, its carbonyl carbon is less electrophilic than in standard alkyl or phenyl systems. This diminished reactivity can lead to sluggish or incomplete reactions, especially when paired with poorly nucleophilic or sterically hindered amines.[5]

Consequently, standard coupling conditions, such as EDC/HOBt at room temperature, may prove insufficient, often resulting in low yields, slow conversion rates, and recovery of starting material.[5] Overcoming this requires the selection of more potent coupling reagents or more forcing conditions to drive the reaction to completion.

Recommended Coupling Protocols

Given the challenging nature of this substrate, we present three robust protocols, each suited for different scenarios, from general-purpose synthesis to particularly difficult couplings involving hindered or electron-poor amines.

Protocol 1: High-Efficiency Coupling with Uronium Reagents (HATU)

Uronium/aminium salt-based reagents, particularly HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are the gold standard for difficult amide couplings.[6][7] HATU forms a highly reactive OAt-active ester that efficiently acylates a wide range of amines with minimal risk of racemization.[1][3]

Experimental Protocol: General HATU Coupling

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(Trifluoromethyl)thiazole-2-carboxylic acid (1.0 equiv., e.g., 100 mg, 0.507 mmol).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, ~0.2 M concentration, e.g., 2.5 mL). Stir until fully dissolved.

-

Amine Addition: Add the desired amine (1.0-1.2 equiv.).

-

Base Addition: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), (2.0-3.0 equiv.).

-

Coupling Reagent Addition: Add HATU (1.1-1.2 equiv.) portion-wise at room temperature or 0 °C. Note: For sensitive substrates, cooling the reaction mixture to 0 °C before adding HATU is recommended to control the initial exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate or dichloromethane.

-

Wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Acyl Fluoride-Mediated Coupling for Highly Challenging Substrates

For extremely unreactive amines or sterically demanding couplings where even HATU may falter, conversion of the carboxylic acid to a highly reactive acyl fluoride is a powerful strategy.[5] Reagents such as TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate) facilitate the in situ formation of the acyl fluoride, which can then be coupled at elevated temperatures. This method has been shown to be effective for amide synthesis from a related 2-trifluoromethylthiazole-5-carboxylic acid isomer.[8]

Experimental Protocol: Acyl Fluoride-Mediated Coupling via TFFH

-

Activation Step:

-

To a dry reaction vessel, add 5-(Trifluoromethyl)thiazole-2-carboxylic acid (1.2 equiv.).

-

Add anhydrous acetonitrile (MeCN) or dichloromethane (DCM).

-

Add TFFH (1.2 equiv.) followed by a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine, 2.4 equiv.).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the acyl fluoride intermediate.

-

-

Coupling Step:

-

Add the amine (1.0 equiv.) to the pre-activated mixture.

-

Seal the vessel and heat the reaction to 40-80 °C. Caution: Perform in a well-ventilated fume hood.

-

Monitor the reaction by LC-MS until the starting amine is consumed (typically 4-24 hours).

-

-

Work-up & Purification:

-

Cool the reaction to room temperature and concentrate in vacuo.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by flash column chromatography.

-

Protocol 3: Enhanced Carbodiimide Method for Electron-Deficient Systems

While standard EDC/HOBt conditions may be insufficient, a modified protocol incorporating 4-(Dimethylamino)pyridine (DMAP) can significantly enhance reactivity.[2] This method is more cost-effective than uronium-based reagents but requires careful optimization. DMAP acts as a potent acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate.[2]

Experimental Protocol: EDC/DMAP-Catalyzed Coupling

-

Reagent Preparation: To a solution of 5-(Trifluoromethyl)thiazole-2-carboxylic acid (1.2 equiv.) in anhydrous acetonitrile (AcCN) or DCM, add the amine (1.0 equiv.).

-

Additive & Catalyst Addition: Add EDC·HCl (1.1 equiv.), HOBt (a catalytic amount, e.g., 0.1 equiv.), and DMAP (1.0-1.1 equiv.).

-

Base Addition: Add DIPEA (1.0 equiv.) to neutralize the EDC hydrochloride and facilitate the reaction.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor for product formation by TLC or LC-MS.

-

Work-up & Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

The aqueous layer will contain the water-soluble urea byproduct from EDC.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify via flash column chromatography.

-

Data Presentation & Protocol Selection

Choosing the optimal protocol depends on the specific properties of the amine coupling partner and project constraints such as cost and scale.

Table 1: Comparison of Recommended Amide Coupling Protocols

| Parameter | Protocol 1 (HATU) | Protocol 2 (Acyl Fluoride) | Protocol 3 (EDC/DMAP) |

| Coupling Reagent | HATU | TFFH (or similar) | EDC·HCl |

| Additives/Catalysts | None required | None required | HOBt (cat.), DMAP |

| Base | DIPEA (2-3 equiv.) | DIPEA / Collidine (2-3 equiv.) | DIPEA (1 equiv.) |

| Typical Solvent | DMF, MeCN | MeCN, DCM | AcCN, DCM |

| Temperature | 0 °C to RT | RT to 80 °C | Room Temperature |

| Reaction Time | 1-4 hours | 4-24 hours | 12-24 hours |

| Pros | High success rate, fast, low racemization | Effective for most challenging substrates | Cost-effective, water-soluble byproduct |

| Cons | Higher cost, potential for guanidinium side-product[1] | Requires heating, fluorinating agents can be harsh | Slower, DMAP can be difficult to remove, higher risk of side reactions |

Visualizations: Mechanisms and Workflows

Mechanism of Activation with HATU

The diagram below illustrates the key steps in the activation of the carboxylic acid by HATU, forming the highly reactive OAt-ester intermediate which is then intercepted by the amine.

Caption: HATU-mediated activation and coupling workflow.

Decision Workflow for Protocol Selection

This workflow provides a logical path for selecting the most appropriate coupling strategy based on the nature of the amine substrate.

Caption: Decision tree for selecting an amide coupling protocol.

Troubleshooting Guide

Table 2: Common Issues and Recommended Solutions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Insufficiently reactive coupling conditions. 2. Poor quality or wet reagents/solvents. 3. Amine is too sterically hindered or electron-poor. | 1. Switch to a more powerful protocol (e.g., from EDC/DMAP to HATU, or HATU to Acyl Fluoride). 2. Ensure all reagents are anhydrous and solvents are freshly distilled or from a sure-seal bottle. 3. Increase reaction temperature (especially for Protocol 2) and/or reaction time. |

| Multiple Byproducts | 1. (HATU) Reaction of amine with HATU to form guanidinium byproduct. 2. (EDC) Formation of N-acylurea. 3. Decomposition of starting materials or product. | 1. Use a pre-activation protocol: mix acid, base, and HATU for 5-10 mins before adding the amine.[1] 2. Ensure HOBt is present; consider increasing its stoichiometry. 3. Run the reaction at a lower temperature (0 °C) to minimize side reactions. |

| Difficulty in Purification | 1. Byproducts (DMAP, tetramethylurea, HOBt) co-elute with the product. 2. Product is highly polar and streaks on silica gel. | 1. For DMAP/HOBt, perform an acidic wash (e.g., 1M HCl) during work-up to protonate and remove them in the aqueous layer. For urea byproducts, ensure sufficient aqueous washes are performed. 2. Try a different stationary phase (e.g., alumina) or reverse-phase chromatography. Add a small amount of modifier (e.g., 1% triethylamine or acetic acid) to the eluent. |

References

-

Kudalkar, S. N., et al. (2021). 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

-

Subasinghe, N., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

-

Syamaiah, K., et al. (2014). US/HATU-catalyzed carboxylic acid and amine coupling to furnish 1H-pyrrole pyrimidine hybrids bridged by an amide bond. ResearchGate. Available at: [Link]

-

Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

-

Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

-

Krska, S., et al. (2022). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. Available at: [Link]

-

Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 4. hepatochem.com [hepatochem.com]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 6. HATU - Enamine [enamine.net]

- 7. growingscience.com [growingscience.com]

- 8. 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of 5-(Trifluoromethyl)thiazole-2-carboxylic Acid Derivatives: Application Notes and Protocols

Introduction: The Growing Importance of Trifluoromethylated Thiazoles in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone of drug design.[2] The introduction of a trifluoromethyl (-CF3) group to this heterocyclic system can dramatically enhance a molecule's pharmacological profile.[3] The high electronegativity and lipophilicity of the -CF3 group can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[3] Specifically, 5-(Trifluoromethyl)thiazole-2-carboxylic acid and its derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][4][5][6]

This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of novel 5-(Trifluoromethyl)thiazole-2-carboxylic acid derivatives. It is designed for researchers, scientists, and drug development professionals seeking to characterize the biological activity of this important class of molecules. The protocols outlined herein are based on established and robust methodologies, ensuring data integrity and reproducibility.

Part 1: Foundational In Vitro Screening: Cytotoxicity Profiling

A critical first step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability. Cytotoxicity assays provide a quantitative measure of a compound's ability to induce cell death, which is a key indicator of potential anticancer activity or general toxicity.[7]

Scientific Rationale: Why Start with Cytotoxicity?

Initial cytotoxicity screening serves a dual purpose. For compounds being investigated as potential anticancer agents, a high degree of cytotoxicity against cancer cell lines is a desired outcome.[8][9] Conversely, for other therapeutic applications, low cytotoxicity against healthy cell lines is essential for a favorable safety profile. The choice of cell lines is paramount and should reflect the intended therapeutic target. For instance, when screening for anticancer activity, a panel of cancer cell lines from different tissues is often employed.[10][11]

Recommended Cytotoxicity Assays: MTT and XTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable and widely used colorimetric methods for assessing cell viability.[12][13][14] Both assays measure the metabolic activity of cells, which is an indicator of cell viability.[7][12] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is directly proportional to the number of living cells.[7][12]

Protocol 1: MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-(Trifluoromethyl)thiazole-2-carboxylic acid derivatives in a selected cancer cell line.

Materials:

-

5-(Trifluoromethyl)thiazole-2-carboxylic acid derivatives (dissolved in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| Derivative 1 | A549 | 48 | [Insert Value] |

| Derivative 2 | A549 | 48 | [Insert Value] |

| Derivative 1 | MCF-7 | 48 | [Insert Value] |

| Derivative 2 | MCF-7 | 48 | [Insert Value] |

Part 2: Target-Oriented Evaluation: Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[15][16] Therefore, evaluating the inhibitory potential of 5-(Trifluoromethyl)thiazole-2-carboxylic acid derivatives against relevant enzymes is a crucial step in understanding their mechanism of action.[15][16][17]

Scientific Rationale: The Importance of Enzyme Inhibition

Enzyme inhibition assays are fundamental in drug discovery for identifying and characterizing compounds that modulate enzyme activity.[16][17] These assays can provide valuable information about a compound's potency (IC50 or Ki value), selectivity, and mechanism of inhibition (e.g., competitive, non-competitive).[15] The choice of enzyme to be tested should be guided by the therapeutic area of interest. For example, in cancer drug discovery, kinases and proteases are common targets.

Workflow for Enzyme Inhibition Screening

Caption: Workflow for enzyme inhibition screening.

Protocol 2: General Protocol for a Kinase Inhibition Assay

Objective: To determine the inhibitory activity of 5-(Trifluoromethyl)thiazole-2-carboxylic acid derivatives against a specific protein kinase.

Materials:

-

5-(Trifluoromethyl)thiazole-2-carboxylic acid derivatives (dissolved in DMSO)

-

Recombinant protein kinase

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

-

384-well low-volume white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

Test compound or vehicle control.

-

Kinase enzyme.

-

Substrate/ATP mix.

-

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Luminescence Measurement: Measure the luminescence signal using a plate reader.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Data Presentation:

| Compound | Kinase Target | IC50 (µM) |

| Derivative 1 | Kinase X | [Insert Value] |

| Derivative 2 | Kinase X | [Insert Value] |

| Derivative 1 | Kinase Y | [Insert Value] |

| Derivative 2 | Kinase Y | [Insert Value] |

Part 3: Cellular Mechanism of Action: Target Engagement and Pathway Analysis

While biochemical assays are essential for determining direct interactions with a molecular target, cell-based assays are crucial for confirming that a compound engages its target within a cellular context and elicits the desired downstream biological response.[18][19][20]

Scientific Rationale: Bridging the Gap Between Biochemistry and Biology

Target engagement assays confirm that a drug candidate binds to its intended target in living cells.[20] This is a critical step in validating the mechanism of action.[21] Downstream pathway analysis then helps to elucidate the functional consequences of this target engagement.

Experimental Approach for Target Validation

Caption: Experimental approach for target validation.

Protocol 3: Western Blot Analysis for Downstream Signaling

Objective: To investigate the effect of 5-(Trifluoromethyl)thiazole-2-carboxylic acid derivatives on the phosphorylation status of a key protein in a relevant signaling pathway.

Materials:

-

5-(Trifluoromethyl)thiazole-2-carboxylic acid derivatives

-

Cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phosphorylated forms of the target protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Part 4: Advanced In Vitro Models: Receptor Binding Assays

For compounds that may act on cell surface receptors, such as G-protein coupled receptors (GPCRs), receptor binding assays are essential to determine their affinity and specificity.[22][23]

Scientific Rationale: Quantifying Receptor-Ligand Interactions

Receptor binding assays measure the interaction of a ligand with its receptor.[22][24] These assays are typically performed using cell membranes expressing the receptor of interest and a radiolabeled or fluorescently labeled ligand.[23][25][26] Competition binding assays, where the test compound competes with a known ligand, are commonly used to determine the binding affinity (Ki) of the test compound.[22][24]

Protocol 4: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of 5-(Trifluoromethyl)thiazole-2-carboxylic acid derivatives for a specific receptor.

Materials:

-

5-(Trifluoromethyl)thiazole-2-carboxylic acid derivatives

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand with known affinity for the receptor

-

Unlabeled ligand for determining non-specific binding

-

Assay buffer

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the following components:

-

Cell membranes.

-

Serial dilutions of the test compound.

-

A fixed concentration of the radiolabeled ligand.

-

For total binding, add buffer instead of the test compound.

-

For non-specific binding, add a high concentration of the unlabeled ligand.

-

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The in vitro evaluation of 5-(Trifluoromethyl)thiazole-2-carboxylic acid derivatives requires a systematic and multi-faceted approach. By employing a combination of cytotoxicity assays, enzyme inhibition studies, target engagement and pathway analysis, and receptor binding assays, researchers can gain a comprehensive understanding of the biological activity and mechanism of action of these promising compounds. The protocols and guidelines presented in this document provide a solid foundation for the successful in vitro characterization of this important class of molecules, ultimately facilitating the discovery and development of novel therapeutics.

References

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Molecules, 21(1), 8. Available at: [Link]

-

Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018). Anticancer Agents in Medicinal Chemistry, 18(1), 123-134. Available at: [Link]

-

What is an Inhibition Assay? (n.d.). Biobide. Available at: [Link]

-

Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2009). Journal of Heterocyclic Chemistry, 46(5), 932-938. Available at: [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7334. Available at: [Link]

-

Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2021). Frontiers in Chemistry, 9, 706825. Available at: [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Available at: [Link]

-

Universal enzyme inhibition measurement could boost drug discovery. (2018). Clinical Trials Arena. Available at: [Link]

-

Enzyme Activity Assays. (n.d.). Amsbio. Available at: [Link]

-

Cell-Based Assay Development. (n.d.). Concept Life Sciences. Available at: [Link]

-

Inhibitor Screening Kits. (n.d.). Biocompare. Available at: [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. (2012). Methods in Molecular Biology, 859, 395-410. Available at: [Link]

-

The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. (2011). Folia Biologica et Oecologica, 7, 23-28. Available at: [Link]

-

Target Validation. (n.d.). Cellomatics Biosciences. Available at: [Link]

-

In vitro receptor binding assays: General methods and considerations. (2025). Methods, 243, 110003. Available at: [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Available at: [Link]

-

Assay Development. (n.d.). BioDuro. Available at: [Link]

-

Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. (2021). RSC Medicinal Chemistry, 12(9), 1436-1447. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Available at: [Link]

-

Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. (2020). Molecules, 25(9), 2056. Available at: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules, 27(2), 498. Available at: [Link]

-

Thiazole derivatives: prospectives and biological applications. (2024). Inorganic and Nano-Metal Chemistry, 1-33. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). International Journal of Molecular Sciences, 26(14), 7845. Available at: [Link]

-

Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PLOS ONE, 20(9), e0310931. Available at: [Link]

-

Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. (2020). Medicinal Chemistry Research, 29(1), 135-148. Available at: [Link]

-

Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. (2019). Pharmacia, 66(2), 53-60. Available at: [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 133-143. Available at: [Link]

-

Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2513406. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kosheeka.com [kosheeka.com]

- 8. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. blog.biobide.com [blog.biobide.com]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. amsbio.com [amsbio.com]

- 18. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]

- 19. miltenyibiotec.com [miltenyibiotec.com]

- 20. researchgate.net [researchgate.net]

- 21. Target Validation - Cellomatics Biosciences [cellomaticsbio.com]

- 22. Receptor-Ligand Binding Assays [labome.com]

- 23. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. giffordbioscience.com [giffordbioscience.com]

Application Notes & Protocols: Cell-Based Assays for Testing the Biological Activity of Thiazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3][4] Thiazole derivatives have emerged as promising candidates for the development of novel therapeutics, demonstrating significant potential as anticancer, anti-inflammatory, and neuroprotective agents.[2][5][6] The evaluation of these derivatives necessitates a robust toolkit of cell-based assays to elucidate their biological effects and mechanisms of action. This guide provides detailed protocols and the scientific rationale behind key in vitro assays, empowering researchers to effectively screen and characterize novel thiazole-based compounds.

Part 1: Assays for Anticancer Activity

A primary focus of thiazole derivative research is in oncology.[7][8][9][10] Initial screening typically involves assessing the impact of these compounds on cancer cell viability and proliferation.

1.1. Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Scientific Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][13] The quantity of formazan produced is directly proportional to the number of viable cells.[13] This allows for the quantification of a compound's cytotoxic or cytostatic effects.

Detailed Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, C6) in a 96-well plate at an optimal density (typically 5,000–10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[9][14]

-

Compound Preparation and Treatment:

-

Prepare a concentrated stock solution of the thiazole derivative in a suitable solvent like DMSO.[1]

-

Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains non-toxic to the cells (typically below 0.5%).[1][13]

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.[13] Include vehicle controls (cells treated with medium and the same concentration of DMSO) and untreated controls.[13][14]

-

-

Incubation: Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][14]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[14][15]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13][14]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[14]

Table 1: Example Data Presentation for a Thiazole Derivative

| Concentration (µM) | % Cell Viability (Mean ± SD) on A549 cells | % Cell Viability (Mean ± SD) on C6 cells |

| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |

| 1 | 92.3 ± 4.1 | 88.7 ± 5.5 |

| 5 | 65.1 ± 3.9 | 55.2 ± 3.1 |